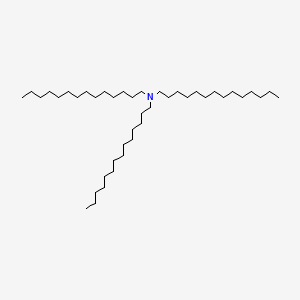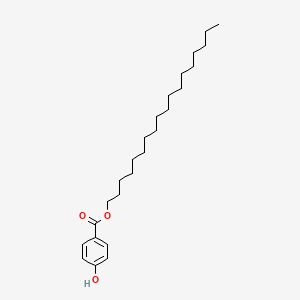
(S)-Camphorsulfonic acid diisopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Camphorsulfonic acid diisopropylamide is a chiral sulfonamide derived from camphorsulfonic acid. This compound is known for its utility in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It is often used as a resolving agent and a chiral auxiliary in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camphorsulfonic acid diisopropylamide typically involves the reaction of camphorsulfonic acid with diisopropylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield. The process involves the formation of an intermediate sulfonyl chloride, which then reacts with diisopropylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
化学反応の分析
Types of Reactions
(S)-Camphorsulfonic acid diisopropylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Enolates: It can form enolates when treated with strong bases like lithium diisopropylamide (LDA), which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF.
Enolate Formation: Strong bases such as LDA are used, often at low temperatures (-78°C) to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while enolate formation can lead to the synthesis of complex organic molecules.
科学的研究の応用
(S)-Camphorsulfonic acid diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and specialty materials, where chiral purity is essential.
作用機序
The mechanism by which (S)-Camphorsulfonic acid diisopropylamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in the formation of enolates, similar in its use in organic synthesis but not chiral.
Diisopropylamine: A precursor to LDA, used in various organic reactions but lacks the chiral properties of (S)-Camphorsulfonic acid diisopropylamide.
Uniqueness
This compound is unique due to its chiral nature, making it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in producing enantiomerically pure products.
特性
分子式 |
C16H29NO3S |
|---|---|
分子量 |
315.5 g/mol |
IUPAC名 |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N,N-di(propan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C16H29NO3S/c1-11(2)17(12(3)4)21(19,20)10-16-8-7-13(9-14(16)18)15(16,5)6/h11-13H,7-10H2,1-6H3/t13-,16-/m1/s1 |
InChIキー |
YVTXGMUWKRUQFM-CZUORRHYSA-N |
異性体SMILES |
CC(C)N(C(C)C)S(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
正規SMILES |
CC(C)N(C(C)C)S(=O)(=O)CC12CCC(C1(C)C)CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
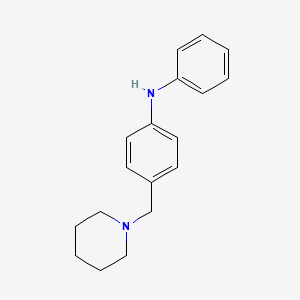
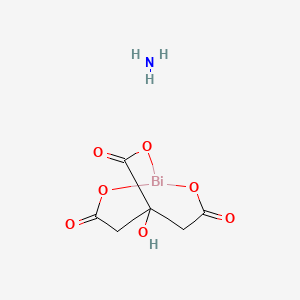
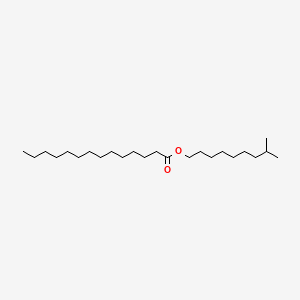

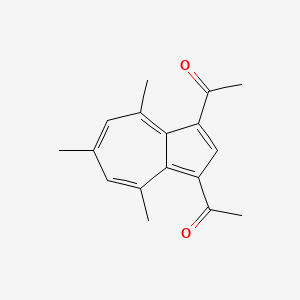
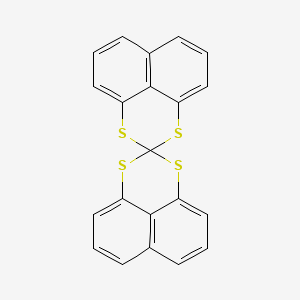
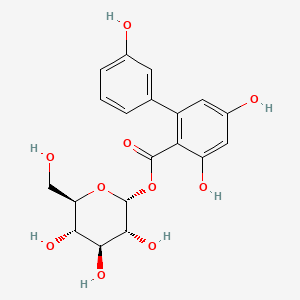
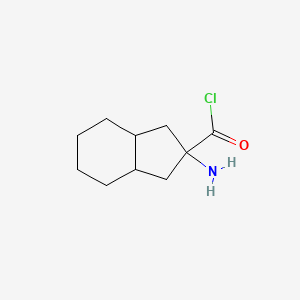
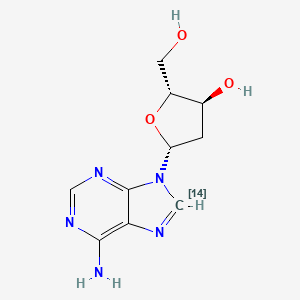
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
